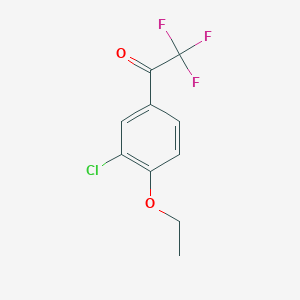

3'-Chloro-4'-ethoxy-2,2,2-trifluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-8-4-3-6(5-7(8)11)9(15)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEBRRCCOFSWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 3 Chloro 4 Ethoxy 2,2,2 Trifluoroacetophenone

Established Synthetic Routes and Process Development

Traditional synthetic strategies for complex aromatic ketones like 3'-Chloro-4'-ethoxy-2,2,2-trifluoroacetophenone rely on robust, well-understood reaction classes. These established routes prioritize reliability and yield, often involving multi-step sequences and classical organometallic chemistry.

Multi-Step Preparations Involving Introduction of Halogen and Alkoxy Moieties

Multi-step syntheses provide a versatile approach to constructing polysubstituted aromatic compounds by sequentially introducing functional groups onto a simpler starting material. acs.org A plausible pathway to this compound involves the initial preparation of a correctly substituted benzene (B151609) ring, followed by the introduction of the trifluoroacetyl group.

A common strategy begins with a precursor that allows for regioselective functionalization. For instance, starting from 4-ethoxyphenol, a chlorination reaction can introduce the chlorine atom at the 3-position, directed by the activating hydroxyl and ethoxy groups. The resulting 3-chloro-4-ethoxyphenol can then be converted into a more reactive intermediate for the final acylation step.

Alternatively, a route starting from 2-chloro-4-nitrophenol (B164951) could involve etherification of the hydroxyl group to form 1-chloro-2-ethoxy-4-nitrobenzene, followed by reduction of the nitro group to an amine. The resulting 3-chloro-4-ethoxyaniline (B1601609) can then be converted to a halide (e.g., bromide) via a Sandmeyer reaction. This yields 1-bromo-3-chloro-4-ethoxybenzene, a key precursor for Grignard-based syntheses. chemicalbook.comwipo.intdoubtnut.com The final step in these sequences is typically a Friedel-Crafts acylation or a related reaction to introduce the trifluoroacetyl group, though Friedel-Crafts reactions with trifluoroacetic anhydride (B1165640) can be challenging due to the deactivating nature of the anhydride and the trifluoroacetyl group. jlu.edu.cnyoutube.com

Grignard Reagent-Based Syntheses of Trifluoroacetophenone Derivatives

One of the most effective and widely used methods for the synthesis of trifluoroacetophenones involves the reaction of an aryl Grignard reagent with a suitable trifluoroacetylating agent. google.comsciencemadness.org This approach offers a direct and high-yielding route to the target ketone.

The key steps in this synthesis are:

Preparation of the Aryl Halide Precursor : A suitably substituted aryl halide is required. For the target molecule, 1-bromo-3-chloro-4-ethoxybenzene is an ideal precursor. This intermediate can be synthesized via the multi-step methods described previously, such as the Sandmeyer reaction of 3-chloro-4-ethoxyaniline. google.comgoogle.com

Formation of the Grignard Reagent : The aryl bromide is reacted with magnesium turnings in a dry ether solvent, typically tetrahydrofuran (B95107) (THF), to form the arylmagnesium bromide. It is critical to maintain anhydrous conditions as Grignard reagents react readily with water.

Reaction with a Trifluoroacetylating Agent : The prepared Grignard reagent is then added to a solution of a trifluoroacetylating agent at low temperature to prevent side reactions. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acylating agent.

Acidic Workup : The reaction is quenched with an aqueous acid solution to hydrolyze the intermediate magnesium alkoxide and yield the final product, this compound.

This method is highly effective for various substituted trifluoroacetophenones, as demonstrated in numerous patents and publications for analogous compounds. chemicalbook.comgoogle.com

Utilization of Trifluoroacetylating Agents and Anion Chemistry

The success of the Grignard-based synthesis is highly dependent on the choice of the trifluoroacetylating agent. This agent serves as the electrophilic source of the trifluoroacetyl group. The underlying principle is the reaction of a potent nucleophile (the aryl anion, stabilized as a Grignard reagent or an organolithium compound) with the electrophilic carbonyl of the trifluoroacetyl source. chemicalbook.com

Several trifluoroacetylating agents have been successfully employed in the synthesis of related ketones:

Trifluoroacetic Anhydride (TFAA) : A highly reactive and common reagent used for trifluoroacetylation. ccspublishing.org.cnnih.gov Its high reactivity requires low reaction temperatures (e.g., -78 °C) to control the reaction and minimize the formation of byproducts from double addition. google.comchemicalbook.com

Ethyl Trifluoroacetate (B77799) (ETFA) : A less reactive and often more selective alternative to TFAA. Reactions with ETFA may require higher temperatures but can offer better control. sciencemadness.org

N-Trifluoroacetylamides and Esters : Reagents such as 1-(2,2,2-trifluoroacetyl)piperidine or methyl trifluoroacetate can also be used. google.comresearchgate.net These reagents often exhibit different reactivity profiles and may be chosen to optimize yield or purity for specific substrates.

The table below compares common trifluoroacetylating agents used in conjunction with aryl Grignard or aryl lithium reagents for the synthesis of trifluoroacetophenones, based on data for analogous compounds.

| Trifluoroacetylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Trifluoroacetic Anhydride (TFAA) | Low temperature (-78 °C), THF | High reactivity, readily available | Risk of double addition, requires strict temperature control |

| Ethyl Trifluoroacetate (ETFA) | -78 °C to room temperature, THF | Good selectivity, lower cost | Less reactive than TFAA, may require longer reaction times |

| N-Trifluoroacetylpiperidine | 0 °C to room temperature, THF | High selectivity, stable reagent | Requires preparation of the reagent, higher cost |

Novel Synthetic Methodologies and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly processes. dovepress.comresearchgate.net These principles are being applied to the synthesis of complex fluorinated molecules, offering alternatives to traditional methods. bioengineer.orgosaka-u.ac.jp

Innovations in Fluorination Techniques for Acetophenones

While the trifluoroacetyl group is often introduced as a single unit, innovations in C-H functionalization and novel fluorination reagents present strategic alternatives for constructing the trifluoromethyl moiety or its precursors. Modern fluorination chemistry can provide more direct routes to fluorinated intermediates, potentially reducing step counts and improving atom economy. oup.com

Recent developments include:

Direct Trifluoromethylation of Aryl Halides : Copper-catalyzed trifluoromethylation reactions using reagents like fluoroform-derived CuCF₃ offer a direct method to introduce a CF₃ group onto an aromatic ring. organic-chemistry.org This could be applied to a precursor like 1-(3-chloro-4-ethoxyphenyl)ethanone (B1315236) to form the target molecule, bypassing the need for a Grignard reagent.

Photocatalytic Methods : Visible-light photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. Methods have been developed for the trifluoroacetylation of alkyl bromides via the radical-radical cross-coupling of an alkyl radical with a stabilized trifluoromethyl radical derived from TFAA. nih.gov Adapting such methods to aryl systems could provide a novel synthetic pathway.

Mechanochemical Synthesis : Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, has been used for the defluorinative arylation of trifluoroacetamides. acs.orgnih.gov This solvent-free approach aligns with green chemistry principles and could be explored for the synthesis of trifluoroacetophenones.

Ultrasound-Assisted Synthesis for Enhanced Reaction Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, has been shown to significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. ekb.eg The physical phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. ekb.egmdpi.com

Ultrasound has been successfully applied to various reactions relevant to the synthesis of this compound:

Grignard Reactions : The formation of Grignard reagents can be notoriously difficult to initiate. Ultrasound can activate the surface of the magnesium metal, cleaning the passivating oxide layer and facilitating the reaction start-up. rsc.orgresearchgate.net This leads to faster, more reproducible reagent formation and can enable reactions with less reactive aryl halides. rsc.org

Nucleophilic Addition : The subsequent reaction of the Grignard reagent with the trifluoroacetylating agent can also be accelerated by ultrasound, often leading to shorter reaction times and improved yields compared to silent (non-sonicated) conditions. nih.gov

The application of ultrasound offers a greener alternative to conventional methods by reducing energy consumption (due to shorter reaction times) and potentially minimizing the need for harsh chemical activators.

| Parameter | Conventional Grignard Synthesis | Ultrasound-Assisted Grignard Synthesis |

|---|---|---|

| Reaction Initiation | Often requires activators (e.g., I₂, 1,2-dibromoethane), may have a long induction period | Rapid and reproducible initiation due to mechanical surface activation |

| Reaction Time | Can be several hours | Significantly reduced, often to minutes nih.gov |

| Yield | Variable, dependent on substrate reactivity | Often higher and more consistent yields nih.gov |

| Conditions | May require heating to initiate | Typically performed at room temperature |

Flow Chemistry Applications in the Synthesis of Trifluoroacetophenones

Flow chemistry, or continuous flow processing, represents a paradigm shift in chemical synthesis, moving from traditional batch-wise operations to continuous streams of reactants passing through a reactor. aurigeneservices.com This technology offers numerous advantages over batch methods, including superior control over reaction parameters like temperature and pressure, efficient mixing, enhanced safety profiles, and straightforward scalability from laboratory to production scales. aurigeneservices.comresearchgate.netneuroquantology.com These benefits make flow chemistry particularly suitable for the synthesis of fine chemicals and pharmaceutical intermediates, including substituted trifluoroacetophenones.

Key advantages of applying flow chemistry to the synthesis of trifluoroacetophenones include:

Enhanced Safety: Many reactions used to synthesize aromatic ketones, such as Friedel-Crafts acylation, can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid and efficient heat dissipation, mitigating the risk of thermal runaways. aurigeneservices.com

Improved Yield and Selectivity: Precise control over residence time, temperature, and stoichiometry in a flow reactor can minimize the formation of byproducts and lead to higher yields and purities of the desired product. aurigeneservices.comneuroquantology.com

Scalability: Flow chemistry enables scalable production without the need to re-optimize reaction conditions. Scaling up is achieved by either running the system for a longer duration or by using parallel reactor systems. neuroquantology.com

Access to Novel Reaction Conditions: Flow reactors can operate at temperatures and pressures that are not safely achievable in standard batch equipment, potentially unlocking new and more efficient synthetic routes.

While specific literature detailing the flow synthesis of this compound is not prevalent, the principles of flow chemistry are widely applied to the types of transformations required for its synthesis, such as nitrations, halogenations, and other aromatic substitutions. amt.ukvapourtec.com The continuous processing of such intermediates is a cornerstone of modern pharmaceutical and fine chemical manufacturing. amt.uk

Stereoselective and Enantioselective Synthesis Considerations (for related trifluoroacetophenones or their transformations)

The carbonyl group of trifluoroacetophenones is a key functional handle for further synthetic transformations, including the creation of chiral centers. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the ketone is highly activated towards nucleophilic attack, but this also presents a challenge for achieving high stereoselectivity. researchgate.net The development of asymmetric methods to control the stereochemical outcome of reactions involving these ketones is crucial for accessing enantiopure chiral secondary and tertiary alcohols, which are valuable building blocks in medicinal chemistry.

One of the most studied stereoselective transformations is the asymmetric reduction of the prochiral ketone to a chiral alcohol. Various catalytic systems have been developed to achieve this with high enantioselectivity.

Catalytic Asymmetric Reduction of Trifluoroacetophenones:

| Catalyst System | Substrate | Yield | Enantiomeric Excess (ee) |

| Iridium/f-Amphol | Trifluoromethyl Ketones | Up to 99% | Up to 99% |

| Rhodium/Josiphos-type ligands | Perfluoroalkyl Aryl Ketones | High | Remarkable Results |

| Ketoreductase K234 (Biocatalysis) | Trifluoroacetophenones | Excellent | Favorable |

This table presents data compiled from research on the asymmetric reduction of various trifluoromethyl ketones, demonstrating the potential for high stereocontrol. researchgate.net

Iridium and Rhodium complexes featuring chiral ligands like f-Amphol and Josiphos derivatives have proven highly effective for the asymmetric transfer hydrogenation of trifluoromethyl ketones, affording chiral secondary alcohols in high yields and with excellent enantioselectivities (up to 99% ee). researchgate.net Furthermore, biocatalysis using enzymes such as ketoreductases offers a green and efficient alternative, demonstrating excellent conversion and enantioselectivity even at high substrate concentrations. researchgate.net

Beyond reduction, the trifluoroacetophenone scaffold can undergo stereoselective carbon-carbon bond-forming reactions. For instance, visible-light photoredox catalysis enables the radical addition of various fragments to trifluoromethyl ketones. nih.gov Additionally, dirhodium-catalyzed reactions of 1-aryl-2,2,2-trifluorodiazoethanes (derived from trifluoroacetophenones) with alkenes can produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. researchgate.net These methods highlight the versatility of the trifluoroacetophenone core in constructing complex, stereochemically rich molecules.

Reaction Mechanisms and Chemical Transformations of 3 Chloro 4 Ethoxy 2,2,2 Trifluoroacetophenone

Analysis of Electrophilic and Nucleophilic Reactivity at the Trifluoroacetyl Moiety

The trifluoroacetyl moiety (-COCF₃) is the primary center of reactivity in 3'-Chloro-4'-ethoxy-2,2,2-trifluoroacetophenone. The carbonyl carbon within this group exhibits exceptionally high electrophilicity. This enhanced reactivity stems from the potent electron-withdrawing inductive effect of the three fluorine atoms in the trifluoromethyl group.

The fluorine atoms pull electron density away from the carbonyl carbon, creating a significant partial positive charge (δ+). This makes the carbon atom a prime target for attack by a wide range of nucleophiles—electron-rich species seeking an electron-deficient center. youtube.com The general mechanism involves the nucleophile donating a pair of electrons to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Key Characteristics of the Trifluoroacetyl Moiety's Reactivity:

| Feature | Description | Consequence |

| High Electrophilicity | The carbonyl carbon is highly electron-deficient due to the inductive effect of the -CF₃ group. | Readily attacked by weak and strong nucleophiles. |

| Tetrahedral Intermediate | Nucleophilic attack results in the formation of a transient tetrahedral alkoxide intermediate. | This intermediate can be protonated or can eliminate a leaving group to drive various reactions. |

| Activation of Carbonyl | The electron-withdrawing nature of the -CF₃ group makes the carbonyl more reactive than in typical acetophenones. | Reactions often proceed under milder conditions and with higher efficiency. |

Mechanistic Role of Aromatic Substituents (Chloro and Ethoxy Groups) in Directing Reactivity

The chloro and ethoxy groups attached to the aromatic ring modulate the electronic properties of the entire molecule, which in turn influences the reactivity of the trifluoroacetyl group.

Ethoxy Group (-OCH₂CH₃): Located at the 4'-position (para to the acetyl group), the ethoxy group is a powerful electron-donating group through resonance (+M effect). It donates lone-pair electrons from its oxygen atom into the aromatic π-system. This effect increases the electron density of the ring and, to a lesser extent, can slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted trifluoroacetophenone.

Chloro Group (-Cl): Positioned at the 3'-position (meta to the acetyl group), the chloro group exerts two opposing electronic effects. It is strongly electron-withdrawing through induction (-I effect) due to its electronegativity, which deactivates the ring. However, it is also weakly electron-donating through resonance (+M effect). Since the inductive effect dominates for halogens, the chloro group primarily acts to decrease the electron density of the aromatic ring.

The combined influence of these substituents creates a specific electronic environment. The electron-donating ethoxy group at the para position works to stabilize any positive charge that might develop on the ring during electrophilic aromatic substitution, while the meta-positioned chloro group further withdraws electron density. This substitution pattern is crucial in directing the outcomes of reactions involving both the aromatic ring and the side chain.

**3.3. Specific Reaction Pathways and Catalytic Applications

The unique electronic features of this compound make it a valuable substrate and catalyst in several important organic reactions.

The highly electrophilic carbonyl group of this compound is an excellent substrate for carbonyl olefination reactions, such as the Wittig and Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reactions. nih.gov These methods are fundamental for converting ketones into alkenes. nih.govmasterorganicchemistry.com

Wittig Reaction: This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), typically derived from a triphenylphosphonium salt. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comorganic-chemistry.org

Wittig-Horner Reaction: A popular modification, this reaction employs a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphorus ylide. organic-chemistry.org A key advantage of the Wittig-Horner reaction, especially with stabilized phosphonates, is its high stereoselectivity, typically yielding the (E)-alkene as the major product. organic-chemistry.org The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine oxide generated in the classic Wittig reaction. organic-chemistry.org

Comparison of Wittig and Wittig-Horner Reactions:

| Reaction | Reagent | Key Features | Typical Product Stereoselectivity |

| Wittig | Phosphorus Ylide (e.g., Ph₃P=CHR) | Broadly applicable; byproduct can be difficult to remove. organic-chemistry.org | (Z)-alkenes from non-stabilized ylides; (E)-alkenes from stabilized ylides. organic-chemistry.org |

| Wittig-Horner | Phosphonate Carbanion (e.g., (RO)₂P(O)CHR⁻) | Often more reactive; water-soluble byproduct simplifies purification. organic-chemistry.org | Predominantly (E)-alkenes, especially with stabilized phosphonates. organic-chemistry.org |

The electrophilic carbonyl carbon serves as a handle for constructing more complex molecules through the formation of new carbon-carbon bonds. Syntheses of related trifluoroacetophenones often involve the reaction of an organometallic reagent with a trifluoroacetylating agent, highlighting the reactivity of this functional group. chemicalbook.comgoogle.com In a similar fashion, this compound can react with:

Grignard Reagents (R-MgX): Addition of a Grignard reagent to the carbonyl group results in the formation of a tertiary alcohol after acidic workup.

Organolithium Reagents (R-Li): These highly reactive nucleophiles also add to the carbonyl to produce tertiary alcohols.

Enolates: In aldol-type condensation reactions, an enolate can attack the carbonyl carbon to form a β-hydroxy ketone, a versatile intermediate for further transformations.

These reactions are fundamental in synthetic chemistry, allowing for the extension of carbon chains and the assembly of intricate molecular frameworks.

Aromatic ketones, particularly those with trifluoromethyl groups, are known to possess interesting photochemical properties. While specific studies on this compound are not widely documented, the general mechanism for related trifluoroacetophenones can be inferred. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).

This triplet-state ketone is a potent reactive intermediate. It can participate in photochemical reactions through several pathways, such as:

Hydrogen Abstraction: The triplet ketone can abstract a hydrogen atom from a suitable donor molecule, generating a ketyl radical and a substrate radical. These radicals can then engage in further reactions like dimerization or cyclization.

Energy Transfer: The excited ketone can act as a photosensitizer, transferring its energy to another molecule to promote it to an excited state, which then undergoes a reaction.

Generalized Steps in Photocatalyzed Reactions:

| Step | Process | Description |

| 1. Excitation | S₀ → S₁ | The ketone absorbs a photon, promoting an electron to a higher energy singlet state. |

| 2. Intersystem Crossing | S₁ → T₁ | The excited singlet state flips the spin of the electron to form a more stable triplet state. |

| 3. Chemical Reaction | T₁ + Substrate → Products | The triplet-state ketone acts as a reactive intermediate (e.g., via H-abstraction) to initiate a chemical transformation. |

Simple trifluoroacetophenones have emerged as effective organocatalysts for various transformations, most notably for the epoxidation of alkenes. organic-chemistry.orgnih.gov This catalytic activity is directly linked to the highly electrophilic nature of the trifluoroacetyl group.

In these reactions, the ketone acts as a catalyst in the presence of a green oxidant like hydrogen peroxide (H₂O₂). The proposed mechanism involves the nucleophilic attack of H₂O₂ on the electrophilic carbonyl carbon of the ketone. This is followed by an intramolecular proton transfer to form a highly reactive peroxyhemiacetal intermediate. This intermediate is the active oxidizing species that transfers an oxygen atom to an alkene, forming the epoxide and regenerating the ketone catalyst for the next cycle. The electron-withdrawing trifluoromethyl group is essential for activating the ketone toward the initial reaction with hydrogen peroxide. organic-chemistry.org

Features of Trifluoroacetophenone as an Epoxidation Catalyst:

| Feature | Description |

| Catalyst Loading | The reaction can proceed efficiently with low catalyst loadings (e.g., 2-5 mol%). organic-chemistry.org |

| Oxidant | Utilizes environmentally benign oxidants like aqueous hydrogen peroxide. organic-chemistry.orgnih.gov |

| Reaction Conditions | The epoxidation is often fast and occurs under mild conditions. organic-chemistry.org |

| Substrate Scope | Effective for a variety of mono-, di-, and trisubstituted alkenes. organic-chemistry.org |

Derivatization and Functionalization Strategies Utilizing 3 Chloro 4 Ethoxy 2,2,2 Trifluoroacetophenone

Synthesis of Functionalized Arenes and Heterocyclic Systems

3'-Chloro-4'-ethoxy-2,2,2-trifluoroacetophenone serves as a versatile precursor for the synthesis of a variety of functionalized aromatic and heterocyclic compounds. The presence of the trifluoromethyl ketone and the substituted phenyl ring offers multiple reaction sites for elaboration into more complex molecular architectures.

The trifluoromethylated ketone functionality is a key reactive handle for building heterocyclic rings through condensation reactions. For instance, reactions with binucleophilic reagents can lead to the formation of various five- and six-membered heterocycles. While specific examples for this compound are not extensively documented, analogous trifluoromethyl ketones are known to undergo such transformations.

| Heterocycle Class | General Reagents | Potential Product Type |

| Pyridines | 1,3-Dicarbonyl compounds, Ammonia source | Substituted Pyridines |

| Pyrimidines | Amidines, Guanidines | Functionalized Pyrimidines |

| Quinolines | Anilines with α-methylene ketones | Substituted Quinolines |

| Thiophenes | Lawesson's reagent, Phosphorus pentasulfide | Trifluoromethyl-substituted Thiophenes |

Furthermore, the aromatic ring of this compound is amenable to further functionalization through electrophilic aromatic substitution reactions. The directing effects of the existing chloro and ethoxy substituents, as well as the deactivating effect of the trifluoroacetyl group, play a crucial role in determining the regioselectivity of these transformations, a concept that will be explored in more detail in section 4.3.

Preparation of Advanced Synthetic Intermediates

The chemical versatility of this compound extends to its role in the preparation of advanced synthetic intermediates, which are crucial for the construction of complex target molecules.

Precursors to Fluorinated Building Blocks for Diverse Chemical Syntheses

The trifluoromethyl group is a highly sought-after moiety in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound can be transformed into a variety of fluorinated building blocks. For example, reduction of the ketone can yield the corresponding trifluoromethyl-substituted alcohol, a common pharmacophore.

Further manipulation of the aromatic ring or the ethoxy group can lead to a diverse array of fluorinated synthons. These building blocks can then be utilized in cross-coupling reactions or other carbon-carbon and carbon-heteroatom bond-forming reactions to access a wide range of complex fluorinated molecules.

Introduction of Diverse Chemical Functionalities via the Ketone Moiety

The ketone carbonyl group in this compound is a prime site for introducing a wide range of chemical functionalities. The strong electron-withdrawing effect of the adjacent trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

This heightened reactivity allows for a variety of transformations that introduce new functional groups and stereocenters.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Reduction | Hydride reagents (e.g., NaBH₄) | Secondary Alcohol |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Tertiary Alcohol |

| Wittig Reaction | Phosphonium ylides (R₃P=CR'R'') | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated Ketone |

| Reductive Amination | Amines, Reducing agent | Amine |

These transformations provide access to a rich diversity of intermediates that can be further elaborated in multi-step synthetic sequences.

Regioselectivity and Chemoselectivity in Derivatization Processes

Controlling regioselectivity and chemoselectivity is paramount when functionalizing a molecule with multiple reactive sites like this compound.

Regioselectivity in electrophilic aromatic substitution on the phenyl ring is governed by the interplay of the existing substituents. The ethoxy group is an ortho-, para-director and an activating group, while the chloro and trifluoroacetyl groups are deactivating and meta-directing. The position of the incoming electrophile will be determined by the dominant directing effect and steric hindrance. Generally, substitution is expected to occur at the positions ortho or meta to the most activating and sterically accessible sites.

Chemoselectivity arises when a reagent can react with more than one functional group. For instance, when using a reducing agent, it is possible to selectively reduce the ketone without affecting the aromatic chloro substituent. Similarly, nucleophilic addition to the highly electrophilic ketone can often be achieved without reaction at the aromatic ring. The choice of reagents and reaction conditions is critical to achieving the desired chemoselective transformation. For example, mild reducing agents like sodium borohydride (B1222165) will selectively reduce the ketone, while harsher conditions might affect other parts of the molecule.

The following table outlines predictable outcomes based on general principles of selectivity:

| Reaction Type | Reagent | Expected Major Product Feature | Rationale |

| Nitration | HNO₃/H₂SO₄ | Nitro group introduced at the position ortho to the ethoxy group and meta to the chloro and trifluoroacetyl groups. | The ethoxy group is a strong activating and ortho, para-directing group, overriding the deactivating meta-directing groups. |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acylation at the position ortho to the ethoxy group. | Strong activation by the ethoxy group directs the incoming electrophile. |

| Nucleophilic Addition | Grignard Reagent (RMgBr) | Addition to the carbonyl carbon of the ketone. | The trifluoromethyl group strongly activates the ketone towards nucleophilic attack. |

| Selective Reduction | NaBH₄ | Reduction of the ketone to a secondary alcohol. | NaBH₄ is a mild reducing agent that selectively reduces ketones and aldehydes. |

Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Ethoxy 2,2,2 Trifluoroacetophenone

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies with high accuracy. For 3'-Chloro-4'-ethoxy-2,2,2-trifluoroacetophenone, DFT calculations, typically using a basis set like 6-311++G(d,p), would provide fundamental insights into its behavior. nih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the lowest energy arrangement of the atoms. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined.

The analysis would likely reveal that the phenyl ring and the adjacent carbonyl group are nearly coplanar to maximize conjugation. However, steric hindrance from the bulky trifluoromethyl group and the substituents on the ring could cause some twisting. A crucial aspect of the analysis would be the conformational landscape of the ethoxy group, identifying the most stable rotational isomers (rotamers) and the energy barriers between them.

| Structural Parameter | Description | Expected Computational Finding |

|---|---|---|

| C=O Bond Length | The length of the double bond in the carbonyl group. | Calculated to be around 1.21 Å, typical for a ketone conjugated with an aromatic ring. |

| C-CF3 Bond Length | The length of the single bond between the carbonyl carbon and the trifluoromethyl carbon. | Predicted to be approximately 1.53 Å. |

| C(ring)-C(O) Dihedral Angle | The twist angle between the plane of the phenyl ring and the carbonyl group. | A small deviation from 0° is expected due to steric effects of the ortho chloro substituent. |

| C-O-C-C Dihedral Angle | The torsion angle defining the conformation of the ethoxy group. | Multiple stable conformations would be identified, with the lowest energy conformer being the most populated. |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted phenyl ring, which acts as the electron-donating part of the molecule. Conversely, the LUMO would likely be centered on the electron-withdrawing trifluoroacetyl group. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. Higher energy means it is a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. Lower energy means it is a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO). | A small gap indicates high chemical reactivity and low kinetic stability. A large gap implies high stability. |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. This is invaluable for predicting how the molecule will interact with other chemical species.

In the MEP map of this compound:

Negative Regions (Red/Yellow): These areas, corresponding to high electron density, are expected around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the chlorine atom. These sites are susceptible to electrophilic attack.

Positive Regions (Blue): These electron-deficient areas would be found around the hydrogen atoms of the phenyl ring and the ethyl group. These sites are prone to nucleophilic attack.

The MEP surface visually confirms the electronic effects of the substituents: the electron-donating ethoxy group increases the negative potential on the aromatic ring, while the electron-withdrawing trifluoroacetyl and chloro groups create significant positive potential on the carbonyl carbon and adjacent ring positions.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically (cleaving it into two radicals). ucsb.edu DFT calculations can provide reliable estimates of BDEs for all bonds within a molecule. This data is crucial for predicting the molecule's thermal stability and understanding potential fragmentation pathways in chemical reactions or mass spectrometry.

Key bonds for BDE analysis in this molecule would include the C(ring)–C(carbonyl) bond, the C(carbonyl)–CF3 bond, the C–Cl bond, and the bonds within the ethoxy group. Calculating the energetics of potential reactions, such as nucleophilic substitution or addition, allows for the prediction of reaction feasibility and product distribution by comparing the energies of reactants, transition states, and products.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Selectivity Prediction

Beyond static properties, quantum chemical calculations can be used to map out the complete energy profile of a chemical reaction involving this compound. By locating and calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction mechanism can be elucidated.

This approach is particularly useful for predicting selectivity. For instance, in a reaction with a nucleophile, calculations could determine whether the attack is more likely to occur at the carbonyl carbon (a common pathway for ketones) or at a position on the aromatic ring. The calculated activation energies for different pathways would reveal the most kinetically favorable route, thereby predicting the major product of the reaction.

Predictive Modeling of Spectroscopic Parameters to Aid Structural Assignment

Computational methods are highly effective at predicting various spectroscopic parameters. These theoretical spectra can be compared with experimental data to confirm the molecular structure or to aid in the interpretation of complex spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. For this compound, this would allow for the assignment of key vibrational modes, such as the characteristic C=O stretching frequency of the ketone, the C-F stretching modes of the trifluoromethyl group, and the aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted NMR spectrum serves as a powerful tool for assigning peaks in the experimental spectrum to specific atoms in the molecule, confirming the connectivity and chemical environment.

| Spectroscopic Data | Parameter Predicted | Utility in Structural Assignment |

|---|---|---|

| Infrared (IR) Spectrum | Vibrational Frequencies (cm⁻¹) | Assignment of functional groups, such as the C=O stretch (predicted ~1700-1720 cm⁻¹) and C-F stretches (~1100-1300 cm⁻¹). |

| ¹H NMR Spectrum | Chemical Shifts (ppm) | Confirms the number and environment of hydrogen atoms on the aromatic ring and the ethoxy group. |

| ¹³C NMR Spectrum | Chemical Shifts (ppm) | Identifies all unique carbon atoms, including the low-field carbonyl carbon and the carbon of the CF3 group (split into a quartet by fluorine coupling). |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Ethoxy 2,2,2 Trifluoroacetophenone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 3'-Chloro-4'-ethoxy-2,2,2-trifluoroacetophenone, ¹H, ¹³C, and ¹⁹F NMR would provide definitive evidence for its chemical structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the ethoxy group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the trifluoroacetyl group would be expected to appear at the lowest field, influenced by the electron-withdrawing nature of the ketone and the trifluoromethyl group. The protons of the ethoxy group would appear as a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, with coupling between them.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Key signals would include the carbonyl carbon of the acetophenone (B1666503), the carbon of the trifluoromethyl group (which would appear as a quartet due to coupling with the three fluorine atoms), and distinct signals for the substituted aromatic carbons and the ethoxy group carbons. The chemical shifts of the aromatic carbons would be influenced by the chloro, ethoxy, and trifluoroacetyl substituents.

¹⁹F NMR: The fluorine NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Note: The following table is a hypothetical representation of expected NMR data and is not based on experimental results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.2 | 115 - 160 |

| -OCH₂CH₃ | ~4.2 (quartet) | ~65 |

| -OCH₂CH₃ | ~1.4 (triplet) | ~15 |

| C=O | - | ~185 |

| CF₃ | - | ~117 (quartet) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to exhibit several key absorption bands.

A strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone would be prominent, typically in the range of 1680-1700 cm⁻¹. The presence of the trifluoromethyl group would likely shift this frequency. Strong bands corresponding to the C-F stretching vibrations would be expected in the region of 1100-1300 cm⁻¹. The C-O stretching of the ethoxy group would likely appear around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed in their characteristic regions.

Interactive Data Table: Expected IR Absorption Bands

Note: This table presents expected vibrational frequencies and is not based on experimental data.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | 1680 - 1700 | Stretch |

| C-F (Trifluoromethyl) | 1100 - 1300 | Stretch |

| C-O (Ether) | 1200 - 1250 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| C-Cl | 600 - 800 | Stretch |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 252.6, corresponding to its molecular weight. The presence of chlorine would be indicated by an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak.

The fragmentation pattern would likely involve the loss of the trifluoromethyl group (CF₃•, mass 69) and the cleavage of the bond between the carbonyl group and the aromatic ring. Fragments corresponding to the substituted benzoyl cation and the ethoxy-substituted chlorophenyl cation would also be anticipated.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Note: This table is a hypothetical representation of potential mass fragments and is not based on experimental results.

| m/z | Proposed Fragment |

| 252/254 | [C₁₀H₈ClF₃O₂]⁺ (Molecular Ion) |

| 183/185 | [M - CF₃]⁺ |

| 155/157 | [ClC₆H₃(OC₂H₅)]⁺ |

| 127/129 | [ClC₆H₄]⁺ |

| 69 | [CF₃]⁺ |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound, as well as information about its crystal packing and intermolecular interactions.

As no crystal structure for this specific compound or its closely related derivatives has been deposited in the Cambridge Structural Database or reported in the literature, a discussion of its solid-state molecular architecture would be purely speculative. If a suitable crystal were to be grown and analyzed, one could determine the planarity of the aromatic ring, the orientation of the ethoxy and trifluoroacetyl substituents relative to the ring, and any intermolecular interactions such as halogen bonding or π-stacking that might influence the crystal packing.

Applications in Complex Organic Synthesis

Role as an Intermediate in the Synthesis of Pharmaceutical Precursors

The presence of both halogen and trifluoromethyl moieties in 3'-Chloro-4'-ethoxy-2,2,2-trifluoroacetophenone suggests its potential as a key intermediate in the synthesis of pharmaceutical precursors. The trifluoromethyl group is a common feature in modern pharmaceuticals, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

Building Blocks for Biologically Active Molecules

Trifluoroacetophenone derivatives are recognized as important building blocks for a range of biologically active molecules. For example, the structurally related compound, 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584), is a crucial intermediate in the synthesis of isoxazoline-based veterinary drugs such as Fluralaner, Lotilaner, and Afoxolaner, which are used to control flea and tick infestations in animals. google.com This highlights the role of chloro-substituted trifluoroacetophenones in constructing complex heterocyclic systems that form the core of these active pharmaceutical ingredients (APIs).

The synthesis of such APIs often involves the reaction of the trifluoroacetophenone core with other reagents to build the final, more complex and biologically active molecule. The chloro and ethoxy groups on the phenyl ring of this compound offer additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially unique biological activities.

Integration into the Synthesis of Agrochemicals and Pesticides

The structural motifs present in this compound are also highly relevant to the agrochemical industry. Halogenated and trifluoromethyl-containing compounds are prevalent in modern pesticides and herbicides due to their enhanced efficacy and stability.

Contribution to Materials Science Applications (e.g., liquid crystal materials, optoelectronic chromophores)

While less documented than its potential applications in life sciences, the rigid structure and polar functional groups of this compound suggest a potential role in materials science, particularly in the synthesis of liquid crystals and optoelectronic materials.

The synthesis of liquid crystal materials often involves the use of aromatic cores with various substituents that influence the mesomorphic properties of the final material. Halogenated compounds are known to be used in the synthesis of some liquid crystals. Similarly, the design of optoelectronic chromophores, which are molecules that absorb and emit light, often incorporates electron-withdrawing and electron-donating groups on an aromatic framework to tune their optical and electronic properties. The trifluoromethyl group is a strong electron-withdrawing group, which, in combination with the chloro and ethoxy substituents, could make this compound a useful building block for creating novel chromophores with specific desired properties. However, it is important to note that this is a potential application based on the general principles of materials design, and specific research on the use of this compound in materials science is not currently available.

Summary of Potential Applications

| Field | Specific Role | Relevant Structural Features |

| Pharmaceuticals | Intermediate for API synthesis | Trifluoromethyl group, Chloro substituent |

| Agrochemicals | Building block for pesticides | Halogenated aromatic ring, Fluorinated side chain |

| Materials Science | Precursor for liquid crystals and chromophores | Rigid aromatic core, Polar functional groups |

Future Research Directions and Emerging Challenges

Development of More Efficient and Environmentally Benign Synthetic Protocols

The synthesis of trifluoromethyl ketones, including 3'-Chloro-4'-ethoxy-2,2,2-trifluoroacetophenone, often relies on classical methods that can involve harsh reagents, cryogenic conditions, and stoichiometric byproducts. A primary future goal is the development of greener, more efficient synthetic routes.

Current methods for analogous compounds often involve Grignard reactions with trifluoroacetic anhydride (B1165640) at very low temperatures or lithiation using strong bases like tert-butyllithium, which can be expensive and hazardous. google.comsciencemadness.org Future protocols will likely focus on avoiding these conditions. One promising avenue is the use of fluoroform (HCF₃), an inexpensive industrial byproduct, as the trifluoromethylating agent. beilstein-journals.org Research into activating fluoroform with bases like potassium hexamethyldisilazane (B44280) (KHMDS) in suitable solvent systems could provide a more atom-economical and cost-effective route to the target compound from a corresponding ester precursor. beilstein-journals.org

Furthermore, the principles of green chemistry advocate for minimizing waste and energy consumption. researchgate.net This can be achieved by exploring catalytic methods that replace stoichiometric reagents. For instance, developing metal-catalyzed cross-coupling reactions to introduce the trifluoroacetyl group would be a significant advancement. organic-chemistry.org Another strategy involves the use of polymer-supported reagents, which combine the benefits of solution and solid-phase chemistry, allowing for simplified purification processes that avoid traditional chromatography. durham.ac.ukbenthamdirect.com

Table 1: Comparison of Synthetic Strategies for Trifluoromethyl Ketones

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Grignard/Lithiation | Aryl halide, Mg or BuLi, Trifluoroacetic anhydride/ester | Cryogenic (-78 °C) | Established method | Harsh conditions, expensive reagents |

| Fluoroform-based | Aryl ester, HCF₃, KHMDS | Moderate (-40 °C) | Atom-economical, uses industrial byproduct beilstein-journals.org | Requires strong base |

| Catalytic Coupling | Aryl boronic acid, Trifluoroacetamide, Palladium catalyst | Mild | Broad functional group tolerance organic-chemistry.org | Catalyst cost and removal |

| Polymer-Supported | Aldehyde, CF₃TMS, Polymer-supported oxidant | Room Temperature | Simplified purification, high throughput potential durham.ac.uk | Reagent loading and stability |

Exploration of Novel Reactivity Modes and Catalytic Pathways

The trifluoroacetophenone core is known to act as an efficient organocatalyst, particularly in oxidation reactions. acs.org The strong electron-withdrawing nature of the trifluoromethyl group activates the carbonyl carbon, making it highly electrophilic. Research has shown that 2,2,2-trifluoroacetophenone (B138007) can catalyze the epoxidation of alkenes using hydrogen peroxide as a green oxidant. acs.orgorganic-chemistry.org

A significant future direction for this compound is to explore its own catalytic potential. The electronic modulation by the chloro and ethoxy groups on the aromatic ring could fine-tune its catalytic activity and selectivity compared to the parent trifluoroacetophenone. It is hypothesized that these substituents could influence the stability of catalytic intermediates, potentially leading to novel reactivity or enhanced efficiency in reactions like epoxidations, oxidations, or other transformations. Mechanistic studies would be crucial to understand how these substituents impact the proposed catalytic cycle, which is believed to involve the formation of a reactive perhydrate intermediate in the presence of an oxidant. acs.org

Advancement in Computational Modeling for Predictive Synthesis and Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT) studies, is an increasingly powerful tool in modern organic synthesis. For a molecule like this compound, computational modeling can provide invaluable insights that accelerate experimental progress.

Future research will likely leverage computational models to:

Predict Reactivity: DFT calculations can be used to understand the electronic structure and predict the reactivity of the molecule. researchgate.net For instance, modeling can help evaluate the relative difficulty of forming Grignard or organolithium reagents at different positions of a substituted benzene (B151609) ring, guiding the design of more efficient synthetic routes.

Elucidate Reaction Mechanisms: Computational studies can map out the energy profiles of potential reaction pathways, clarifying mechanisms. This is particularly useful for complex catalytic cycles or for understanding the role of additives and solvents in trifluoromethylation reactions using fluoroform. beilstein-journals.org

Design Novel Catalysts: By understanding the structure-activity relationship of the trifluoroacetophenone scaffold as a catalyst, computational modeling can guide the rational design of new derivatives with enhanced catalytic performance for specific applications.

Integration into Automated and High-Throughput Synthesis Platforms for Discovery and Optimization

The demand for large libraries of diverse compounds for drug discovery and materials science screening has driven the development of automated and high-throughput synthesis platforms. durham.ac.uk Integrating the synthesis of this compound and its derivatives into such platforms represents a key future challenge and opportunity.

Methodologies employing polymer-supported reagents are particularly well-suited for automation, as they eliminate the need for chromatographic purification by using sequestering agents to remove excess reagents and byproducts. durham.ac.ukbenthamdirect.com Adapting existing synthetic protocols to flow chemistry setups is another promising direction. Continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate scaling up. organic-chemistry.org The development of a robust automated synthesis for this scaffold would enable the rapid generation of a library of analogues, where the chloro and ethoxy groups are varied, to systematically explore their structure-activity relationships in biological or material contexts. The successful automation of syntheses for other complex fluorinated molecules, such as PET radiotracers, demonstrates the feasibility of this approach. frontiersin.org

Q & A

Basic: What are the established synthetic routes for 3'-chloro-4'-ethoxy-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via multi-step protocols involving Friedel-Crafts acylation , halogenation, and functional group modifications. For example:

- Friedel-Crafts acylation of fluorobenzene with trifluoroacetyl chloride forms the trifluoroacetophenone core .

- Subsequent chlorination at the 3'-position and ethoxy substitution at the 4'-position are achieved via nitration/displacement or direct electrophilic substitution. Key factors include:

- Temperature control (e.g., 0–5°C for nitration to avoid over-halogenation).

- Catalysts (AlCl₃ for Friedel-Crafts; KOH for ethoxylation).

- Solvent polarity (non-polar solvents like dichloromethane favor acylation, while polar aprotic solvents like DMF aid substitution).

Yields vary between 50–75% depending on purification methods (e.g., column chromatography vs. distillation) .

Basic: How is the molecular structure of this compound validated experimentally and computationally?

Methodological Answer:

Structural validation employs:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 15° between the chloro and ethoxy groups) .

- DFT calculations : B3LYP/6-311++G(d,p) basis sets predict optimized geometries, vibrational frequencies (e.g., C-F stretches at 1150–1250 cm⁻¹), and electrostatic potential maps to identify reactive sites .

- NMR/IR spectroscopy :

Basic: What are its primary applications as a chemical intermediate in academic research?

Methodological Answer:

It serves as a precursor for:

- Agrochemicals : Synthesis of insecticides (e.g., isocycloseram) via cyclocondensation with hydroxylamine sulfate .

- Pharmaceutical scaffolds : Functionalization to PROTAC degraders (e.g., MD-224) through amide coupling or click chemistry .

- Coordination complexes : Formation of Schiff base ligands for metal catalysts (e.g., Cu(II) complexes with tridentate ligands) .

Advanced: How do computational studies (e.g., DFT) explain its electronic properties and reactivity?

Methodological Answer:

DFT studies reveal:

- Frontier molecular orbitals : A small HOMO-LUMO gap (4.2 eV) indicates high electrophilicity, favoring nucleophilic attack at the ketone group .

- Electrostatic potential maps : The trifluoromethyl group withdraws electron density, polarizing the carbonyl carbon (MEP: −0.35 e/Ų) and enhancing reactivity in aldol condensations .

- Comparative analysis : The chloro and ethoxy substituents increase steric hindrance compared to non-halogenated acetophenones, slowing down某些 reactions (e.g., epoxidation) by 20–30% .

Advanced: What mechanisms underlie its role in epoxidation or difluoromethylation reactions?

Methodological Answer:

In epoxidation , the compound acts as a Lewis acid catalyst:

- The electron-deficient trifluoromethyl group stabilizes peroxo intermediates during H₂O₂-mediated alkene oxidation .

For difluoromethylation : - Derivatives like 2-chloro-2,2-difluoroacetophenone generate difluorocarbene (CF₂) under basic conditions (KOH), reacting with phenols to form aryl difluoromethyl ethers. This avoids ozone-depleting substances (ODS), offering a greener alternative .

Advanced: How can contradictory data in synthesis yields be resolved?

Methodological Answer:

Discrepancies arise from:

- Purification methods : Column chromatography (≥95% purity) vs. distillation (80–85% purity) .

- Side reactions : Over-chlorination (addressed by stoichiometric control) or ethoxy group hydrolysis (mitigated by anhydrous conditions) .

Resolution strategies :- Use LC-MS to monitor intermediate stability .

- Optimize reaction time (e.g., 12 hours for chlorination vs. 6 hours for ethoxylation) .

Advanced: How are derivatives designed for specific bioactivity (e.g., PROTAC degraders or metal ligands)?

Methodological Answer:

Derivative design involves:

- Structure-activity relationship (SAR) :

- Synthetic steps :

Advanced: What analytical challenges arise in characterizing stereochemical or purity profiles?

Methodological Answer:

Challenges include:

- Chiral centers : Use chiral HPLC (e.g., Chiralpak AD-H column) or Mosher’s ester analysis to resolve enantiomers .

- Purity assessment :

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

Sustainable approaches include:

- Solvent-free reactions : Mechanochemical grinding for Friedel-Crafts acylation .

- Catalyst recycling : Recover AlCl₃ via aqueous workup and reuse for 3–5 cycles .

- Non-ODS reagents : Replace Halon-based difluorocarbene precursors with 2-chloro-2,2-difluoroacetophenone derivatives .

Advanced: How do substituents (Cl, OEt, CF₃) influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Chloro group : Facilitates Suzuki-Miyaura coupling (Pd catalysis) but requires bulky ligands (e.g., SPhos) to suppress β-hydride elimination .

- Ethoxy group : Directs electrophilic substitution to the para position but can undergo demethylation under strong acids (e.g., HBr/AcOH) .

- Trifluoromethyl group : Reduces electron density at the carbonyl, slowing nucleophilic additions by 40% compared to acetophenone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.